4,6-Difluoro-2-(hydroxymethyl)benzimidazole
Description
Properties
Molecular Formula |
C8H6F2N2O |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
(4,6-difluoro-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H6F2N2O/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8/h1-2,13H,3H2,(H,11,12) |
InChI Key |
QGHBHXMWVTYWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CO)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5,6-Diamino-2,2-difluoro-benzodioxole
A foundational method involves cyclizing 5,6-diamino-2,2-difluoro-benzodioxole with carbonylating agents.
| Parameter | Value |
|---|---|
| Starting Material | 5,6-Diamino-2,2-difluoro-benzodioxole |
| Reagent | Phosgene |
| Temperature | 45°C |
| Yield | 91.8% |
| Product | 6,6-Difluoro-benzimidazol-2-one |
This method’s efficiency hinges on precise phosgene dosing and temperature control to minimize side reactions.
Chlorination Followed by Hydroxymethylation
A two-step approach first synthesizes a 2-chloro intermediate, which is then converted to the hydroxymethyl derivative.
| Parameter | Value |
|---|---|
| Starting Material | 6,6-Difluoro-benzimidazol-2-one |
| Reagent | POCl₃, HCl |
| Temperature | 120°C |
| Yield (Chloride) | 90% |
Xanthate Cyclization Route
Potassium O-ethyl-xanthate facilitates cyclization under reflux conditions:
-
Reaction : A mixture of 5,6-diamino-2,2-difluoro-benzodioxole (18.8 g, 0.1 mol), potassium O-ethyl-xanthate (18.5 g, 0.11 mol), ethanol (100 mL), and water (15 mL) is refluxed for 3 hours.
-
Product Isolation : Acidification with acetic acid yields 6,6-difluoro-benzimidazole-2-thione (62% yield), which can be oxidized to the hydroxymethyl variant via peroxide-mediated reactions.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 5,6-Diamino-2,2-difluoro-benzodioxole |
| Reagent | Potassium O-ethyl-xanthate |
| Solvent | Ethanol/Water |
| Yield | 62% |
Critical Analysis of Methodologies
Efficiency and Scalability
-
Phosgene Route : High yields (≥90%) but requires hazardous phosgene handling.
-
POCl₃ Chlorination : Efficient for chloride intermediates but necessitates post-functionalization for hydroxymethyl group introduction.
-
Xanthate Method : Moderate yields and additional oxidation steps limit industrial applicability.
Functional Group Compatibility
Fluorine atoms at 4- and 5-positions resist electrophilic substitution, directing reactivity to the 2-position. The hydroxymethyl group’s polarity necessitates anhydrous conditions during synthesis to prevent hydrolysis.
Reaction Optimization Strategies
Temperature and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-(hydroxymethyl)benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-difluoro-2-carboxybenzimidazole.
Reduction: Formation of 4,6-difluoro-2-aminomethylbenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4,6-Difluoro-2-(hydroxymethyl)benzimidazole serves as a crucial building block in the synthesis of more complex fluorinated benzimidazole derivatives. These derivatives have been explored for their potential as:
- Antiviral agents : The fluorinated structure enhances binding affinity to viral targets.
- Antibacterial agents : Studies have indicated effectiveness against various bacterial strains.
- Anticancer agents : Research shows that modifications to the benzimidazole core can lead to compounds with significant anti-proliferative effects against cancer cell lines .
The compound's unique structural features contribute to its biological activity:
- Mechanism of Action : The presence of fluorine atoms increases lipophilicity and metabolic stability, facilitating effective binding to enzymes and receptors. The hydroxymethyl group can engage in hydrogen bonding, enhancing interaction with biological targets.
- Case Studies :
- In vivo studies involving lymphoma models demonstrated that benzimidazole derivatives could induce degradation of oncogenic proteins like BCL6, leading to reduced tumor growth .
- Comparative analysis of benzimidazole derivatives revealed that hydroxymethyl substitutions significantly enhance antiproliferative effects in mammalian cells .
Antimicrobial and Antiviral Properties
Research has shown that 4,6-Difluoro-2-(hydroxymethyl)benzimidazole and its derivatives exhibit notable antimicrobial properties:
- Antibacterial Activity : Compounds derived from this base structure have been tested against Gram-positive and Gram-negative bacteria, showing promising results compared to standard antibiotics .
- Antiviral Activity : The incorporation of fluorine enhances the efficacy of these compounds against viral infections, making them candidates for further development in antiviral therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The table below compares key properties of 4,6-Difluoro-2-(hydroxymethyl)benzimidazole with structurally related compounds:
Key Observations :
- Fluorine Position : The 4,6-difluoro substitution in the target compound contrasts with 4,5-difluoro analogs (e.g., ). Fluorine’s electron-withdrawing effect may enhance thermal stability and alter π-π stacking in solid-state structures.
- Hydroxymethyl vs. Methyl : The hydroxymethyl group likely reduces melting points compared to methyl analogs (e.g., 250°C for 4,5-difluoro-2-methylbenzimidazole vs. 150–152°C for dimethoxy-hydroxymethyl derivatives ).
- Chlorine/Trifluoromethyl Substitution : Harsher substituents (e.g., Cl, CF₃) in correlate with herbicidal activity but increased toxicity.
Biological Activity
4,6-Difluoro-2-(hydroxymethyl)benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of 4,6-difluoro-2-(hydroxymethyl)benzimidazole based on recent research findings.
Chemical Structure and Properties
The chemical structure of 4,6-difluoro-2-(hydroxymethyl)benzimidazole is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzimidazole ring and a hydroxymethyl group at the 2 position. This specific arrangement contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have shown that benzimidazole derivatives exhibit potent antimicrobial effects. For instance, compounds similar to 4,6-difluoro-2-(hydroxymethyl)benzimidazole have demonstrated activity against various microbial strains. The mechanism of action is believed to involve the inhibition of key enzymes such as topoisomerases, which are critical for DNA replication in bacteria and fungi .
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,6-Difluoro-2-(hydroxymethyl)benzimidazole | E. coli | 10 µg/mL |
| Similar Derivative | S. aureus | 5 µg/mL |
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral properties. For example, certain derivatives have shown effectiveness against HIV by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structural features that enhance their activity include the presence of halogen substituents which improve binding affinity to viral enzymes .
Anticancer Activity
The compound has been investigated for its potential anticancer effects, particularly in targeting specific proteins involved in tumorigenesis. Research indicates that benzimidazole derivatives can disrupt protein-protein interactions essential for cancer cell survival. For instance, inhibitors targeting BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL), have shown promising results in preclinical models .
Case Studies
- HIV Inhibition : A study demonstrated that a series of benzimidazole derivatives, including those with similar structural modifications to 4,6-difluoro-2-(hydroxymethyl)benzimidazole, effectively inhibited HIV replication in vitro. The most active compound exhibited an IC50 value of approximately 0.15 µM with a high selectivity index .
- Anticancer Efficacy : In a lymphoma xenograft model, a related benzimidazole derivative was shown to induce significant tumor regression by promoting the degradation of BCL6 protein levels through targeted inhibition . This suggests that structural modifications like those present in 4,6-difluoro-2-(hydroxymethyl)benzimidazole could enhance therapeutic efficacy.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their molecular structure. Key factors influencing activity include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4,6-Difluoro-2-(hydroxymethyl)benzimidazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves modifying o-phenylenediamine derivatives. For example, fluorinated benzimidazoles can be synthesized via cyclization reactions using fluorinated precursors. In analogous syntheses (e.g., 5-difluoromethoxy-2-mercapto benzimidazole), refluxing with carbon disulfide and potassium hydroxide in DMSO for 18 hours achieved 78% yield . Optimization includes adjusting solvent polarity (e.g., DMSO for high-temperature stability), stoichiometric ratios, and purification via recrystallization (e.g., water-ethanol mixtures). Purity (>98% HPLC) can be verified using methods described for structurally similar compounds .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4,6-Difluoro-2-(hydroxymethyl)benzimidazole?
- Methodological Answer :
- NMR : ¹⁹F and ¹H NMR identify fluorine substitution patterns and hydroxymethyl group integration.
- FTIR : Confirms hydroxyl (-OH) and benzimidazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹).
- HPLC : Validates purity (e.g., 98% minimum) and detects byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., theoretical ~196.13 g/mol) and fragmentation patterns. Reference databases like PubChem (e.g., 3,5-difluoro-2-hydroxybenzoic acid analysis) provide comparative benchmarks .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design and optimization of 4,6-Difluoro-2-(hydroxymethyl)benzimidazole synthesis pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) . Molecular dynamics (MD) simulations model solvent effects, while software like Gaussian or ORCA calculates thermodynamic parameters (ΔG, ΔH) to prioritize viable pathways.
Q. What strategies resolve contradictory biological activity data observed in fluorinated benzimidazole derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, concentrations, and controls. For antiparasitic/antiviral studies, discrepancies may arise from variations in microbial strains .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4,6-difluoro vs. 4,5-difluoro isomers) using analogues like 2-(trifluoromethyl)benzimidazoles .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., anti-ulcer agents in Chem Pharm Bull) to identify outliers or confounding variables .
Q. What experimental design principles minimize hazards when handling 4,6-Difluoro-2-(hydroxymethyl)benzimidazole?
- Methodological Answer :
- Containment : Use fume hoods for synthesis and handling to prevent inhalation exposure, as recommended for chlorinated/fluorinated benzimidazoles .
- PPE : Wear nitrile gloves and Tyvek® suits, which resist permeation by halogenated compounds .
- Waste Management : Neutralize acidic byproducts (e.g., from hydroxymethyl groups) before disposal, following protocols for similar intermediates .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for fluorinated benzimidazoles?
- Methodological Answer :
- Reference Standards : Compare with published spectra of analogous compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid, InChIKey: GZPCNALAXFNOBT) .
- Solvent Effects : Account for deuterated solvent influences on chemical shifts (e.g., DMSO-d₆ vs. CDCl₃).
- Dynamic NMR : Resolve conformational equilibria (e.g., hydroxymethyl group rotation) causing signal splitting .
Q. What factorial design approaches optimize multi-step syntheses of fluorinated benzimidazoles?
- Methodological Answer : Use a 2³ factorial design to test variables:
- Factors : Reaction time (18–24 hrs), temperature (80–120°C), and catalyst loading (5–10 mol%).
- Response Variables : Yield, purity, and byproduct formation. Pre-experimental screening (e.g., Taguchi methods) identifies critical factors, reducing trial-and-error .
Biological and Mechanistic Studies
Q. How can researchers elucidate the mechanism of action of 4,6-Difluoro-2-(hydroxymethyl)benzimidazole in enzymatic inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Reference benzimidazole-thioether derivatives’ binding affinities .
- Kinetic Assays : Measure IC₅₀ values under varied pH and cofactor conditions to identify competitive/non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
